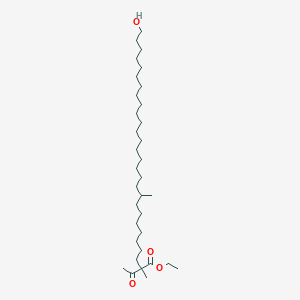![molecular formula C6H10N6O4 B14601745 1,3,7-Triazabicyclo[3.3.1]nonane, 5-nitro-3,7-dinitroso- CAS No. 60025-03-8](/img/structure/B14601745.png)
1,3,7-Triazabicyclo[3.3.1]nonane, 5-nitro-3,7-dinitroso-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,7-Triazabicyclo[3.3.1]nonane, 5-nitro-3,7-dinitroso- is a complex organic compound with significant applications in various fields. It is known for its unique structure and reactivity, making it a subject of interest in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,7-Triazabicyclo[3.3.1]nonane, 5-nitro-3,7-dinitroso- typically involves the nitrolysis of 3,7-dinitro-1,3,5,7-tetraazabicyclo[3.3.1]nonane. This reaction is carried out in fuming nitric acid at temperatures ranging from -8°C to -36°C . The process involves the conversion of the starting material to intermediate compounds, which are then further nitrolyzed to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors may be employed to optimize the reaction conditions and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,7-Triazabicyclo[3.3.1]nonane, 5-nitro-3,7-dinitroso- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in substitution reactions where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for oxidation, reducing agents like hydrogen or metal hydrides for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include higher nitro derivatives, amino derivatives, and substituted compounds with different functional groups.
Applications De Recherche Scientifique
1,3,7-Triazabicyclo[3.3.1]nonane, 5-nitro-3,7-dinitroso- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex organic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its reactivity and ability to form stable complexes with biological molecules.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 1,3,7-Triazabicyclo[3.3.1]nonane, 5-nitro-3,7-dinitroso- involves its interaction with molecular targets through its nitro and nitroso groups. These groups can participate in electrophilic and nucleophilic reactions, leading to the formation of stable complexes with target molecules. The pathways involved include the formation of cationic intermediates and subsequent nucleophilic attack by water or other nucleophiles .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,7-dinitroso-: This compound has a similar structure but differs in the number and position of nitro and nitroso groups.
3,7-Dinitro-1,3,5,7-tetraazabicyclo[3.3.1]nonane: Another closely related compound with different functional groups.
Uniqueness
1,3,7-Triazabicyclo[3.3.1]nonane, 5-nitro-3,7-dinitroso- is unique due to its specific arrangement of nitro and nitroso groups, which confer distinct reactivity and stability. This makes it particularly valuable in applications requiring precise control over chemical reactions and interactions.
Propriétés
Numéro CAS |
60025-03-8 |
|---|---|
Formule moléculaire |
C6H10N6O4 |
Poids moléculaire |
230.18 g/mol |
Nom IUPAC |
5-nitro-3,7-dinitroso-1,3,7-triazabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C6H10N6O4/c13-7-10-2-6(12(15)16)1-9(4-10)5-11(3-6)8-14/h1-5H2 |
Clé InChI |
IURZJULIOOJQKE-UHFFFAOYSA-N |
SMILES canonique |
C1C2(CN(CN1CN(C2)N=O)N=O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Chloro(difluoro)methyl]-7-(methylsulfanyl)-4,6-dinitro-1H-benzimidazole](/img/structure/B14601665.png)

![2-[(4-Hydroxyphenyl)methyl]-3,4-dimethylpiperidin-3-ol](/img/structure/B14601670.png)




![4-Chloro-2-[(octylsulfanyl)methyl]phenol](/img/structure/B14601706.png)



![[(5-Methyl-1,3-phenylene)bis(methylene)]bis(trimethylsilane)](/img/structure/B14601733.png)


